molecular formula C11H8O3 B14148670 (3-Hydroxy-2-furanyl)phenylmethanone CAS No. 69579-74-4

(3-Hydroxy-2-furanyl)phenylmethanone

Cat. No.: B14148670
CAS No.: 69579-74-4
M. Wt: 188.18 g/mol
InChI Key: RAFAVNTVTXJMAQ-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-furanyl)phenylmethanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxy group at the 3-position and a phenylmethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2-furanyl)phenylmethanone typically involves the reaction of 2-oxoaldehydes with aroylacetonitriles under basic conditions. A common method includes a one-pot tandem process that involves Knoevenagel condensation, Michael addition, selective amidation, and Paal-Knorr cyclization . The reaction is carried out in the presence of triethylamine and tert-butyl hydroperoxide, which facilitates the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-furanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of (3-oxo-2-furanyl)phenylmethanone.

    Reduction: Formation of (3-hydroxy-2-furanyl)phenylmethanol.

    Substitution: Formation of various substituted furans depending on the electrophile used.

Scientific Research Applications

(3-Hydroxy-2-furanyl)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-furanyl)phenylmethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-2-furanyl)phenylmethanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (3-Oxo-2-furanyl)phenylmethanone: Similar structure but with a carbonyl group at the 3-position of the furan ring.

Uniqueness

(3-Hydroxy-2-furanyl)phenylmethanone is unique due to the presence of both a hydroxy group and a phenylmethanone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

69579-74-4

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

(3-hydroxyfuran-2-yl)-phenylmethanone

InChI

InChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H

InChI Key

RAFAVNTVTXJMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CO2)O

Origin of Product

United States

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